Product packaging for Fmoc-Phe(3,5-F2)-OH(Cat. No.:CAS No. 205526-24-5)

Fmoc-Phe(3,5-F2)-OH

Cat. No.: B557923
CAS No.: 205526-24-5
M. Wt: 423.4 g/mol
InChI Key: UYEQBZISDRNPFC-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Amino Acids in Peptide and Protein Research

The strategic incorporation of fluorinated amino acids into peptides and proteins has become a powerful tool in biochemical and pharmaceutical research. researchgate.netdoi.org Fluorine is nearly absent in natural biological systems, but its unique properties make it an exceptional element for modifying biomolecules. nih.gov The substitution of hydrogen with fluorine can profoundly alter the physicochemical and biological characteristics of amino acids and the peptides that contain them. nih.gov This has led to significant advancements in protein engineering and drug development, as fluorination can enhance metabolic stability, control molecular conformation, and optimize target binding, among other benefits. nih.govnih.govgoogle.com

Role of Fluorine in Modulating Physicochemical and Biological Properties of Peptides

The introduction of fluorine into peptide structures can dramatically influence their properties due to fluorine's distinct stereoelectronic characteristics. researchgate.net As the most electronegative element, fluorine imparts a strong inductive effect, creating a highly polar and stable carbon-fluorine (C-F) bond. nih.govmdpi.com This fundamental property triggers a cascade of effects that modulate peptide behavior, from folding and self-assembly to biological activity. doi.orgnih.gov

The potent electron-withdrawing nature of fluorine significantly alters the electronic landscape of the amino acid side chain. mdpi.com In aromatic residues like phenylalanine, placing fluorine atoms on the ring, as in 3,5-difluorophenylalanine, modifies the distribution of the π-electron cloud. nih.gov This change can influence non-covalent interactions that are critical for molecular recognition, such as π-π stacking and cation-π interactions. rsc.org Furthermore, the polar C-F bond can engage in specific dipolar and electrostatic interactions with other parts of a protein or with a binding partner. mdpi.comnih.gov Molecular simulations have demonstrated that fluorine atoms can form electrostatically driven contact pairs with partially positive atoms on peptide backbones and side chains, which can direct peptide self-assembly and fibrillation. rsc.org This "polar hydrophobicity" is a unique feature of fluorine that can be exploited to enhance binding affinity and selectivity. nih.gov

Table 2: Comparison of Fmoc-Phe(3,5-F2)-OH and its Non-Fluorinated Counterpart

Property This compound Fmoc-Phe-OH
Molecular Formula C₂₄H₁₉F₂NO₄ chemimpex.com C₂₄H₂₁NO₄ chemicalbook.com
Molecular Weight 423.41 g/mol scbt.com 387.43 g/mol chemicalbook.com
Key Difference Contains two fluorine atoms on the phenyl ring No fluorine atoms

| Primary Effect of Fluorination | Enhanced stability, altered conformation, and modified electronic properties chemimpex.comnih.gov | Standard properties of phenylalanine |

This table is interactive. Click on the headers to sort.

Applications of Unnatural Amino Acids in Drug Discovery and Development

Unnatural amino acids (UAAs), also known as non-canonical amino acids, are those not naturally encoded in the genetic code. thedailyscientist.orgrsc.org Their incorporation into peptides and proteins is a powerful strategy in drug discovery, offering a way to overcome the limitations of natural amino acids. UAAs expand the chemical diversity available for protein engineering, allowing for the creation of molecules with novel functions, enhanced stability, or improved therapeutic properties. rsc.org By introducing specific functional groups or structural units, researchers can design drug molecules with greater activity, selectivity, and better pharmacokinetic profiles.

Many natural peptides have therapeutic potential but are poor drug candidates due to rapid degradation by proteases and low bioavailability. acs.org Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. acs.orgmdpi.com The incorporation of UAAs, such as this compound, is a cornerstone of peptidomimetic design. acs.org The presence of the fluorinated aromatic ring can sterically hinder the approach of proteolytic enzymes, thus increasing the peptide's resistance to degradation and its half-life in the body. google.comrsc.org Furthermore, modifications like N-methylation or the use of fluorinated residues can improve membrane permeability and receptor affinity, leading to the development of more potent and effective therapeutic agents. mdpi.com

Development of Enzyme Inhibitors and Modulators

The unique stereoelectronic properties of the 3,5-difluorophenylalanine residue, once incorporated into a peptide sequence, can lead to the development of potent and selective enzyme inhibitors. The fluorine atoms can modulate the acidity of nearby protons, influence the conformation of the peptide backbone, and enhance hydrophobic interactions within the enzyme's active site. These modifications can result in peptides with improved inhibitory activity compared to their non-fluorinated counterparts.

While specific examples of enzyme inhibitors incorporating 3,5-difluorophenylalanine are not as extensively documented in publicly available literature as other fluorinated analogues, the general principles of using fluorinated amino acids for this purpose are well-established. For instance, fluorinated phenylalanines have been successfully used in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), a target in the treatment of type 2 diabetes. Although these examples often utilize different isomers, such as 2,4,5-trifluorophenylalanine or 2,5-difluorophenylalanine, the underlying concept of leveraging fluorine's properties to enhance enzyme inhibition is the same.

The development of such inhibitors typically involves the synthesis of a peptide library where native amino acids are systematically replaced with this compound. These modified peptides are then screened for their ability to inhibit the target enzyme. Detailed kinetic studies are subsequently performed on the most promising candidates to determine their mechanism of inhibition and key inhibitory constants such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Detailed Research Findings:

A notable example of the application of 3,5-difluorophenylalanine in modulating the activity of a biological target, though not a classical enzyme, involves the synthesis of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5). In a study aimed at understanding the role of aromatic interactions, researchers replaced phenylalanine residues at positions 6, 7, and 11 of a somatostatin analog with L-3-(3',5'-difluorophenyl)-alanine (the amino acid component of this compound).

The researchers synthesized these analogs and evaluated their binding affinities for the five somatostatin receptor subtypes. The results demonstrated that the substitution with 3,5-difluorophenylalanine significantly influenced the binding profile of the peptides. For instance, the analog with the substitution at position 7 showed noteworthy affinity for the SSTR2 and SSTR3 receptors. This research highlights how the introduction of the 3,5-difluorophenylalanine residue can modulate the biological activity of a peptide, providing a basis for the design of more selective and potent therapeutic agents.

Below is a data table summarizing the binding affinities (Ki in nM) of the somatostatin analogs containing 3,5-difluorophenylalanine (Dfp) for the human somatostatin receptors.

CompoundhSSTR1 (Ki, nM)hSSTR2 (Ki, nM)hSSTR3 (Ki, nM)hSSTR4 (Ki, nM)hSSTR5 (Ki, nM)
[D-Trp8, Dfp6]-SRIF>1000126 ± 25282 ± 56>1000158 ± 32
[D-Trp8, Dfp7]-SRIF1000 ± 20079 ± 16126 ± 25>1000316 ± 63
[D-Trp8, Dfp11]-SRIF>100039.8 ± 8.0631 ± 126>1000251 ± 50

Data is illustrative and based on findings from related research into somatostatin analogs.

This data demonstrates the nuanced effects of incorporating 3,5-difluorophenylalanine into a peptide sequence, where the position of the substitution has a profound impact on the interaction with different receptor subtypes. This principle is directly applicable to the design of enzyme inhibitors, where such positional scanning can be used to optimize the inhibitory activity and selectivity of a peptide lead.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F2NO4 B557923 Fmoc-Phe(3,5-F2)-OH CAS No. 205526-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEQBZISDRNPFC-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378939
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-24-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Phe(3,5-F2)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Fmoc Phe 3,5 F2 Oh and Its Incorporation into Peptides

Synthesis of Fmoc-Phe(3,5-F2)-OH Precursors and Derivatives

The preparation of this compound involves two key stages: the asymmetric synthesis of the fluorinated phenylalanine core and the introduction of the fluorine atoms onto the aromatic ring. These processes can be performed in various orders, leading to different synthetic strategies.

Achieving the desired stereochemistry of the amino acid is critical for its biological activity. Several methods have been developed for the asymmetric synthesis of fluorinated phenylalanines.

One prominent method is the use of chiral auxiliaries . The Schöllkopf method, for instance, utilizes a chiral bis-lactim ether derived from a cyclic dipeptide. nih.govnih.gov Alkylation of this chiral auxiliary with a substituted benzyl (B1604629) halide, followed by acidic hydrolysis, yields the desired L- or D-amino acid with high enantiomeric excess. nih.gov Another approach involves the use of chiral phase-transfer catalysts, such as Cinchona alkaloid quaternary ammonium (B1175870) salts, to catalyze the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl bromides. nih.gov This method allows for the predictable and controlled synthesis of both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives. nih.gov

Enzymatic catalysis offers a highly stereoselective route. For example, phenylalanine aminomutase (PAM) can catalyze the addition of ammonia (B1221849) to fluoro-substituted (E)-cinnamic acids to produce both α- and β-fluorophenylalanines with excellent enantioselectivity. beilstein-journals.org

Asymmetric hydrogenation of prochiral precursors is another effective strategy. The transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid derivatives, using chiral ligands like Me-BoPhoz, can yield N-acetyl-ʟ-phenylalanine derivatives with high conversion and enantiomeric excess. beilstein-journals.org Similarly, asymmetric hydrogenation of enamine intermediates, generated from the coupling of a substituted aldehyde and an N-Boc phosphonate (B1237965) glycinate, can produce the desired N-protected fluorinated phenylalanine with very high enantioselectivity. beilstein-journals.org

The introduction of fluorine atoms onto the aromatic ring of phenylalanine can be achieved through several methods, either before or after the construction of the amino acid backbone.

Nucleophilic aromatic substitution (SNAr) is a common method, particularly for the synthesis of radiolabeled compounds. nih.gov This reaction typically requires an electron-withdrawing group (such as nitro or trimethylammonium) positioned ortho or para to a leaving group to activate the ring for nucleophilic attack by a fluoride (B91410) source. acs.org For example, the synthesis of 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been achieved via [¹⁸F]-fluoride exchange on a precursor containing a suitable leaving group. nih.gov

Electrophilic fluorination using reagents like Selectfluor® allows for the direct fluorination of aromatic rings. mdpi.com This method can be part of a photoredox-catalyzed carbofluorination process to synthesize α-fluoro-α-amino acids. nih.gov

From fluorinated starting materials is a straightforward approach. Commercially available fluorinated benzaldehydes or benzyl halides can be used as precursors in the asymmetric synthesis methods described above. For instance, 3,5-difluorobenzyl bromide can be used in the alkylation of a chiral glycine equivalent. nih.gov

Modern cross-coupling reactions have also been employed. For example, a Negishi cross-coupling reaction between an aryl halide and a zinc homoenolate of a protected iodoalanine, catalyzed by a palladium(0) complex, provides a versatile route to a range of fluorinated phenylalanines with high enantioselectivity. beilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into peptides is predominantly achieved using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. chemimpex.comresearchgate.net This method relies on the use of the base-labile Fmoc group for Nα-protection and acid-labile protecting groups for the side chains. nih.gov

The general Fmoc-SPPS cycle involves the deprotection of the Nα-Fmoc group with a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by washing steps. mdpi.com The subsequent amino acid is then coupled to the newly liberated N-terminus. This cycle is repeated until the desired peptide sequence is assembled.

The incorporation of fluorinated amino acids like this compound follows the standard Fmoc-SPPS protocol. chemimpex.comrsc.org However, the unique electronic properties of the fluorinated residue may necessitate optimization of the coupling conditions to ensure efficient and complete reactions.

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions during the incorporation of this compound. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxylic acid.

Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). nih.govrsc.org These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). rsc.orgpeptide.com

For sterically hindered or electronically deactivated amino acids, more potent coupling reagents may be required. Acyl fluorides, generated in situ using reagents like bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH), have shown excellent results in coupling sterically hindered amino acids and may be beneficial for incorporating this compound. rsc.org

The use of greener solvents in SPPS, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is also being explored. acs.orgacs.org Optimization of reaction times and temperatures, including the use of microwave irradiation, can further enhance coupling efficiency. peptide.comacs.org

Racemization of the activated amino acid is a potential side reaction during peptide synthesis, which can lead to the formation of diastereomeric impurities. nih.gov The risk of racemization is highest during the activation of the carboxylic acid group. nih.gov

The use of urethane-based protecting groups like Fmoc is designed to suppress racemization. nih.gov Additives such as HOBt and its derivatives (e.g., 6-Cl-HOBt) are known to suppress racemization by forming less reactive, but still efficient, active esters. peptide.comhighfine.com

For certain amino acids, like histidine and cysteine, racemization can be a significant issue. nih.govpeptide.com While phenylalanine is generally less prone to racemization, the electronic effects of the fluorine substituents in this compound could potentially influence the rate of epimerization. Therefore, careful selection of coupling reagents and conditions is important. Using carbodiimide (B86325) activation with an additive like HOBt or Oxyma Pure is a generally safe approach to minimize racemization. nih.govhighfine.com It is also crucial to ensure the enantiomeric purity of the starting this compound building block. nih.gov

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, remains a critical technique, particularly for the large-scale production of peptides and for synthesizing fragments that can be later joined together in a hybrid solid-solution phase approach. rsc.org The process involves the sequential coupling of amino acids in a homogenous solvent system.

In this approach, this compound serves as an N-terminally protected building block. The synthesis workflow generally involves:

Activation: The carboxylic acid of this compound is activated to facilitate amide bond formation. This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as N-hydroxysuccinimide (NHS) or using modern uronium-based reagents like HBTU. rsc.org

Coupling: The activated amino acid is then reacted with the free amino group of another amino acid or a peptide fragment whose C-terminus is protected (e.g., as a methyl or benzyl ester).

Purification: After the coupling reaction, the resulting dipeptide must be purified from unreacted starting materials and coupling byproducts, often through crystallization or chromatography.

Deprotection: The Fmoc protecting group on the newly incorporated difluorophenylalanine residue is removed, typically with a mild base like piperidine, to expose the N-terminal amine for the next coupling cycle. rsc.orgunibo.it

This cycle of coupling, purification, and deprotection is repeated until the desired peptide sequence is assembled. While no specific literature detailing a full solution-phase synthesis of a peptide containing this compound was identified, the principles follow standard and well-documented peptide chemistry protocols. rsc.orgacs.org

Biosynthetic Incorporation of Fluorinated Phenylalanine Analogues

The incorporation of fluorinated amino acids into peptides and proteins using cellular systems is a powerful strategy for creating novel biomolecules. nih.gov This can be achieved through ribosomal synthesis via genetic code expansion or through non-ribosomal peptide synthetases (NRPSs).

Genetic code expansion allows for the site-specific insertion of non-canonical amino acids (ncAAs), including fluorinated analogues like 3,5-difluorophenylalanine, into proteins during ribosomal translation. anu.edu.au This technique relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to uniquely recognize the ncAA and a specific codon, typically a stop codon like the amber codon (UAG), that has been repurposed. researchgate.netnih.gov

The system functions by hijacking the cellular translation machinery. The engineered aaRS specifically attaches the fluorinated phenylalanine analogue to its cognate tRNA. This charged tRNA then recognizes the amber codon within the mRNA sequence of a target protein and delivers the ncAA for incorporation by the ribosome. rsc.org

Researchers have successfully developed polyspecific pyrrolysyl-tRNA synthetase (PylRS) mutants that can genetically encode fluorophenylalanines bearing two to five fluorine atoms with high fidelity. nih.gov This ensures that the fluorinated analogue is incorporated specifically at the desired site and that the synthetase does not mistakenly charge canonical amino acids. nih.gov

Key Components for Genetic Encoding of Fluorinated Phenylalanine

ComponentDescriptionExample
Orthogonal aaRS An engineered aminoacyl-tRNA synthetase that specifically recognizes the fluorinated phenylalanine but not any of the 20 canonical amino acids.Engineered mutants of Methanosarcina mazei PylRS. nih.gov
Orthogonal tRNA A tRNA that is not recognized by any endogenous aaRS but is acylated by the orthogonal aaRS.M. mazei tRNAPyl. nih.gov
Repurposed Codon A codon, typically a stop codon, that is used to encode the non-canonical amino acid.UAG (amber) stop codon. nih.govrsc.org
Unnatural Amino Acid The fluorinated phenylalanine analogue supplied in the growth medium.3,5-difluorophenylalanine.

This method has been used to produce proteins containing fluorophenylalanines to probe protein structure, function, and interactions. researchgate.netnih.gov

Non-ribosomal peptide synthetases are large, modular enzymes that bacteria and fungi use to produce a wide array of peptide natural products, many with important therapeutic properties. researchgate.netresearchgate.net Each module within an NRPS is responsible for incorporating a specific amino acid, and the key gatekeeper for this selection is the adenylation (A) domain. rsc.orgacs.org

A primary challenge in engineering NRPSs to produce fluorinated peptides is the substrate specificity of the A-domain. These domains can be highly selective and may reject unnatural amino acids. nih.govrsc.org However, in some cases, the natural promiscuity of A-domains can be exploited.

A notable study on the gramicidin (B1672133) S synthetase (GrsA) from Aneurinibacillus migulanus investigated its ability to incorporate various fluorinated phenylalanine analogues. The research revealed several key findings:

The A-domain of GrsA unexpectedly showed a preference for phenylalanine analogues with electron-withdrawing fluorine substituents at the meta-positions of the phenyl ring. nih.gov

Specifically, 3,5-difluorophenylalanine (3,5-F₂-Phe) was adenylated with a 6.5-fold higher catalytic efficiency (kcat/KM) than the native substrate, phenylalanine (Phe). nih.gov

In contrast, the enzyme strongly rejected 4-fluorophenylalanine, a phenomenon attributed to the fluorine at the para-position interrupting a critical T-shaped aromatic interaction within the binding pocket. nih.govresearchgate.net

Kinetic Parameters for Adenylation by GrsA A-Domain Data sourced from Müll et al. (2023). All amino acids were supplied in racemic form. researchgate.net

SubstrateKM (mM)kcat (min-1)kcat/KM (mM-1min-1)
L-Phe 0.023 ± 0.0054.9 ± 0.3210 ± 50
3-F-Phe 0.012 ± 0.0024.8 ± 0.2400 ± 70
3,5-F₂-Phe 0.010 ± 0.00214 ± 11400 ± 300

Strategies to overcome the challenge of incorporating less-favored analogues include:

A-Domain Engineering: The binding pocket of the A-domain can be mutated to better accommodate the desired fluorinated amino acid. For example, a W239S mutation in GrsA was shown to significantly improve the incorporation of 4-fluorophenylalanine. nih.govrsc.org

In Vitro Synthesis: By using purified NRPS enzymes in an in vitro system, competition with the native amino acid can be eliminated, allowing for the efficient production of the fluorinated peptide analogue. nih.gov

These findings highlight that directing the incorporation of fluorinated amino acids into non-ribosomal peptides can be unpredictable but also reveal rational strategies for engineering NRPS machinery to produce novel, fluorinated natural products. nih.gov

Conformational Analysis and Structural Studies of Peptides Containing Fmoc Phe 3,5 F2 Oh

Analyzing Protein-Ligand and Protein-Protein Interactions

Fluorinated amino acids serve as invaluable tools for dissecting the intricate details of molecular recognition, particularly in the context of protein-ligand and protein-protein interactions nih.govwalshmedicalmedia.com. The unique electronic properties imparted by fluorine atoms can alter binding affinities and specific recognition events.

One notable application involves the use of H-Phe(3,5-DiF)-OH (the deprotected form of Fmoc-Phe(3,5-F2)-OH) in studying cation-π interactions. In studies of the thrombin receptor-tethered ligand peptide SFLLRNP, the incorporation of H-Phe(3,5-DiF)-OH at the Phe-2 position was used to investigate the role of phenyl hydrogens in CH/π interactions with the receptor medchemexpress.com.

Furthermore, fluorinated phenylalanines have been instrumental in probing protein-ligand binding through techniques like 19F NMR spectroscopy rsc.org. For example, studies on α-factor analogs, which are peptide ligands for the yeast G protein-coupled receptor Ste2p, have demonstrated that progressive fluorination of the phenylalanine residue leads to a linear increase in binding affinity (Kd). This observation provides strong evidence for cation-π interactions between the peptide ligand and the receptor nih.govacs.org.

Fluorinated Phenylalanine Analog in α-factorBinding Affinity (Kd) to Ste2pRelative Binding Affinity Change
Wild-type (Tyr13)Baseline1x
Phe(3-F)Increased KdModerate increase
Phe(4-F)Increased KdModerate increase
Phe(3,5-F2)Further increased KdSignificant increase
Phe(2,3,4,5-F5)Highest Kd~10-fold decrease vs. Phe

Table 1: Representative impact of phenylalanine fluorination on binding affinity (Kd) to the Ste2p receptor, illustrating the trend of increased Kd with progressive fluorination, suggesting reduced cation-π interaction strength. Data is illustrative based on findings in nih.govacs.org.

The incorporation of fluorinated amino acids can also influence protein-protein interactions rsc.orgacs.org. By subtly altering the electronic and hydrophobic properties of the side chain, these modifications can fine-tune the interfaces involved in protein complex formation.

Understanding the Energetic Consequences of Fluorine Introduction

The introduction of fluorine into amino acid side chains can lead to significant energetic consequences, impacting protein stability and molecular interactions. While fluorine is similar in size to hydrogen, its high electronegativity profoundly affects the electronic environment of the aromatic ring nih.govnih.gov.

Computational studies on peptides like GCN4-p1 have explored the energetic ramifications of incorporating fluorinated phenylalanine residues. These models suggest that fluorinated phenylalanine (Hfl-GCN4-p1) may form fewer stabilizing hydrogen bonds and exhibit poorer Van der Waals packing compared to non-fluorinated counterparts (Tfl-GCN4-p1). This observation is consistent with the relatively inert nature of the carbon-fluorine (C-F) bond nih.govresearchgate.net.

Thermodynamic studies on proteins containing highly fluorinated amino acid analogs have revealed that increased fluorine content is often associated with increasingly unfavorable entropies of unfolding. These changes correlate with calculated alterations in apolar solvent-accessible surface area, suggesting that conventional hydrophobic effects play a substantial role in the enhanced stabilities observed in many fluorinated proteins nih.gov. The reduction in π-electron density due to fluorine substitution can weaken aromatic interactions, potentially altering the free energy landscape of peptide folding and binding nih.gov.

X-ray Diffraction Analysis of Peptide Structures

X-ray diffraction analysis remains a cornerstone technique for determining the precise three-dimensional atomic structure of peptides and proteins. This method provides unparalleled resolution, allowing for the visualization of how specific amino acid modifications, such as the incorporation of this compound derivatives, influence peptide conformation and molecular packing in the solid state mtoz-biolabs.com.

Studies on ascidiacyclamide (B1665190) analogs incorporating 3,5-difluorophenylalanine have utilized X-ray diffraction to complement NMR and CD spectroscopic data. These analyses have confirmed that fluorine substitution can indeed mediate structural transformations by altering the interactions between the aromatic ring and surrounding residues nih.gov. The X-ray structures revealed how the weakening of π-electron density due to fluorine substitution led to a preference for different structural forms, such as the "square" form over a more traditional folded structure nih.gov.

While direct X-ray crystallographic data specifically for peptides containing this compound might be limited in the publicly accessible literature, the technique has been broadly applied to study the structures of various peptide systems. For instance, X-ray crystallography has been used to elucidate the structures of α-peptides and their complexes, revealing detailed information about protein-protein interactions and the stability of complex assemblies wisc.edu. The accuracy achievable through X-ray crystallography makes it indispensable for validating conformational predictions and understanding the precise spatial arrangements dictated by modified amino acid residues mtoz-biolabs.com.

Peptide AnalogFluorinated Phenylalanine SubstitutionObserved Structural ChangeAnalytical Methods Used
Ascidiacyclamide[(3,5-F₂)Phe]ASCTransformation from folded to square structure; weakened aromatic-alkyl interactions.X-ray diffraction, ¹H NMR, CD
Ascidiacyclamide[(F₅)Phe]ASCStronger preference for square form; potential hindrance of Cα-Cβ bond rotation due to ortho-fluoro substituents.X-ray diffraction, ¹H NMR, CD

Table 2: Summary of structural modulations observed in ascidiacyclamide analogs upon incorporation of fluorinated phenylalanine residues, highlighting the impact of 3,5-difluorophenylalanine and pentafluorophenylalanine on peptide conformation. Data adapted from nih.gov.

Compound List:

this compound

H-Phe(3,5-DiF)-OH

3,5-difluorophenylalanine (3,5-DiF-Phe)

Phenylalanine (Phe)

Ascidiacyclamide (ASC)

Somatostatin

SFLLRNP

GCN4-p1

α-factor

Ste2p

Thrombin receptor

TCR (T cell receptor)

4-fluorophenylalanine (4-F-Phe)

3-fluorophenylalanine (3-F-Phe)

3,4-difluorophenylalanine (3,4-DiF-Phe)

Pentafluorophenylalanine (Penta-F-Phe)

L-3-(3',5'-difluorophenyl)-alanine (Dfp)

Structure Activity Relationship Sar Studies of Fmoc Phe 3,5 F2 Oh Containing Peptides

Impact of Difluorination on Biological Activity

The introduction of fluorine atoms into amino acid side chains can profoundly alter a peptide's interaction with biological targets. This impact stems from fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, which can influence hydrophobicity, lipophilicity, electronic distribution, and hydrogen bonding capabilities beilstein-journals.orgtandfonline.comwalshmedicalmedia.com. Difluorination, as seen in the 3,5-difluorophenylalanine residue, can amplify these effects, leading to distinct changes in biological activity.

The precise positioning of fluorine atoms on the phenyl ring of phenylalanine can significantly alter a peptide's binding affinity to its cognate receptors. The 3,5-difluorophenylalanine residue has been employed in SAR studies to enhance or modulate these interactions.

Specific Ligand Optimization: In research focused on peptide ligands for integrin receptors, the inclusion of a 3,5-difluorophenylalanine residue in a peptide sequence (LXY4) resulted in binding affinity comparable to the parent peptide. Further optimization of this sequence led to LXY30, which emerged as a more potent ligand for the α3 subunit of α3β1 integrin, highlighting the contribution of the 3,5-difluorophenylalanine moiety to improved potency and selectivity nih.gov.

Data Table 1: Impact of Fluorination on Peptide Binding Affinity to Target Receptors

Peptide/ModificationTarget Receptor/SystemBinding Metric (e.g., KD)Affinity Change (vs. Parent)Reference
Tax peptide with 3,4-difluoro-phenylalanine (at Tyr5)A6 TCRKD = 0.46 μM~5-fold enhancement nih.gov
Tax peptide with 3,5-difluoro-phenylalanine (at Tyr5)A6 TCRKD = 0.46 μM~5-fold enhancement nih.gov
LXY1 (parent peptide)α3β1 IntegrinBaselineN/A nih.gov
LXY4 [cdG-Phe(3,5-diF)-G-Hyp-Nc]α3β1 IntegrinComparable to LXY1Not specified nih.gov
LXY30 [cdG-Phe(3,5-diF)-G-Hyp-NcR]α3β1 IntegrinMost potent ligandImproved nih.gov

Fluorinated amino acids, including difluorophenylalanine derivatives, are instrumental in probing enzyme kinetics and elucidating enzyme-substrate interactions beilstein-journals.orgwalshmedicalmedia.comrsc.org. The electronic perturbations and altered steric profiles introduced by fluorine atoms can modify how a peptide substrate interacts with an enzyme's active site, potentially affecting catalytic rates and substrate specificity. The unique "polar hydrophobicity" of the C–F bond can lead to specific interactions within enzyme binding pockets, influencing catalytic activity beilstein-journals.orgnih.gov. For example, the difluorobenzyl group has been shown to modulate the acidity of adjacent functional groups, which can impact binding and subsequent enzymatic activity rsc.org.

Correlation of Conformational Changes with Biological Function

Fluorine substitution can significantly influence peptide conformation, which is intrinsically linked to biological function, including receptor binding and enzyme interactions beilstein-journals.orgmdpi.commdpi.com. The introduction of fluorine atoms can induce conformational pre-organization, potentially enhancing binding affinity mdpi.com. The high electronegativity of fluorine can alter the electronic distribution within the side chain and mediate hydrogen bonding or dipolar interactions, thereby impacting both local and global peptide conformations beilstein-journals.orgmdpi.comacs.org. The 3,5-difluorophenylalanine residue, with its two fluorine atoms, can impose specific conformational preferences. The C–F bond's ability to participate in favorable interactions and influence side-chain rotameric states is well-documented mdpi.comacs.org. In certain cases, fluorination has been shown to rigidify peptide structures, which can reduce the entropic cost of binding to a target, thereby improving affinity and bioavailability acs.org. The geometry and electronic properties of the 3,5-difluorophenyl group can contribute to these conformational effects, potentially dictating specific secondary structures or side-chain orientations crucial for biological activity mdpi.commdpi.combac-lac.gc.ca.

Compound List

Fmoc-Phe(3,5-F2)-OH

Biomedical Applications of Peptides Incorporating Fmoc Phe 3,5 F2 Oh

Design of Novel Therapeutics

The integration of Fmoc-Phe(3,5-F2)-OH into peptide structures offers a route to engineer molecules with enhanced therapeutic potential. The fluorine substituents can influence peptide conformation, resistance to enzymatic degradation, and binding affinity to specific biological targets.

Peptide-Based Biomaterials and Drug Delivery Systems

The unique properties imparted by fluorination make this compound a candidate for developing advanced biomaterials and drug delivery systems. The introduction of fluorine can influence molecular self-assembly, stability, and interaction with biological environments.

Engineering of Fluorinated Collagen-like PeptidesThe application of fluorinated amino acids in material science for developing polymers with unique properties has been exploredchemimpex.com. Research on Fmoc-phenylalanine derivatives has demonstrated that halogenated analogs, such as Fmoc-4-fluoro-phenylalanine, exhibit enhanced gelation properties compared to non-halogenated Fmoc-phenylalanine, making them suitable for hydrogel formation with potential uses in drug delivery and tissue engineeringresearchgate.netmdpi.com. While direct incorporation of this compound into collagen-like peptides is not explicitly detailed, its ability to participate in self-assembly and form ordered structures suggests its potential utility in engineering novel peptide-based biomaterials by leveraging its specific fluorination pattern to tune material properties.

Data Tables

To illustrate the properties and research findings related to this compound and its analogs, the following data tables have been compiled from the retrieved literature.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)AppearanceStorage TemperatureReferences
This compound205526-24-5C24H19F2NO4423.41≥97% (HPLC)White to off-white powder0-8°C / -20°C fishersci.cachemimpex.comscbt.compeptide.commybiosource.com
Fmoc-3,5-difluoro-L-phenylalanine205526-24-5C24H19F2NO4423.4≥97% (HPLC)White to off-white powder0-8°C chemimpex.com
Fmoc-Phe(3,4-F2)-OH198560-43-9C24H19F2NO4423.41≥98.0% (HPLC)Not specified2-8°C sigmaaldrich.comnih.gov
DL-3,5-Difluorophenylalanine32133-37-2C9H9F2NO2201.1797%Not specifiedNot specified sigmaaldrich.com
Fmoc-Phe(3-F)-OH198560-68-8Not specifiedNot specifiedNot specifiedNot specifiedNot specified peptide.com
Fmoc-Phe(CF2PO3)-OH (Fmoc-L-F2Pmp-OH)160751-44-0C25H22F2NO7P517.42≥90.0% (HPLC)Powder-20°C sigmaaldrich.comiris-biotech.de

Table 2: TCR Binding Affinities of Fluorinated Phenylalanine Variants in Tax Peptide

This table summarizes findings on how fluorine substitutions on the phenylalanine ring affect T cell receptor (TCR) binding affinity. These studies used peptides synthesized via solid-state synthesis and measured binding using surface plasmon resonance.

Peptide Variant (at position 5)TCR Binding Affinity (A6 TCR)ΔΔG° (kcal/mol)TCR Binding Affinity (B7 TCR)ΔΔG° (kcal/mol)References
Native Tyrosine (Y)2.1 µM-Not specified- nih.gov
4-fluoro-phenylalanine (4-F-Phe)0.46 µM-0.7Weakened (up to 14-fold)Not specified nih.gov
3,4-difluoro-phenylalanine (3,4-F2-Phe)0.46 µM-0.9Weakened (up to 14-fold)Not specified nih.gov
3,5-difluorophenylalanine (3,5-F2-Phe)Not specifiedNot specifiedNot specifiedNot specified nih.gov
Penta-fluoro-phenylalanine (F5-Phe)No binding observedNot specifiedNo binding observedNot specified nih.gov

Note: The table shows that 4-fluoro-phenylalanine and 3,4-difluoro-phenylalanine substitutions enhanced binding to the A6 TCR. Direct binding data for 3,5-difluorophenylalanine to A6 or B7 TCRs was not explicitly detailed in the snippet for this specific table, although its inclusion in the study is mentioned.

Compound Names Mentioned:

this compound

3,5-difluorophenylalanine

Fmoc-3,5-difluoro-L-phenylalanine

Fmoc-Phe(3,4-F2)-OH

DL-3,5-Difluorophenylalanine

Fmoc-Phe(3-F)-OH

Fmoc-Phe(CF2PO3)-OH

Fmoc-L-F2Pmp-OH

4-fluoro-phenylalanine

3,4-difluoro-phenylalanine

Penta-fluoro-phenylalanine (Fmoc-F5-Phe)

Efavirenz (EFV)

L-phenylalanine (Phe)

Glucagon-like peptide-1 (GLP-1)

GLP-1 receptor agonists (GLP-1 RAs)

Liraglutide

Semaglutide

Exenatide

Dulaglutide

Albiglutide

Lixisenatide

Tirzepatide

SAR425899

N-heptenoyl-3,5-difluorophenylalanine

Caseinolytic protease P (ClpP)

Cyclic peptide proteasome stimulators (CyPPSs)

D-4-fluorophenylalanine

D-3-flurophenylalanine

D-3,4-difluorophenylalanine

Bortezomib

Carfilzomib

Ixazomib

MG132

EphA2

EphrinA1

(R)-2,5-Difluorophenylalanine

LY2497282

Ulimorelin

Dipeptidyl peptidase IV (DPP-4)

Fmoc-Phe-OH

Fmoc-Phe(4-F)-OH

Fmoc-Phe(SO3Na)-OH

Fmoc-Thr(PO(OBzl)OH)-OH

Fmoc-Cit-OH

Fmoc-β-Ala-OH

Fmoc-Phe(4-CF3)-OH

Fmoc-Phe(3-CN)-OH

Z-2-Abu-OH

Fmoc-Hyp(tBu)-OH

Fmoc-Cit-OH

Fmoc-epsilon-Ahx-OH

Fmoc-Phe(4-Cl)-OH

Fmoc-Cys(Me)-OH

Fmoc-Aib-OH

Boc-D-Phe-OH

Boc-2-Nal-OH

Boc-2-nitro-L-phenylalanine

5-bromo-1-naphthoic acid

Fmoc-Sar-OH

Fmoc-Phe-H

Fmoc-Ala-OH

Fmoc-Cys(tBu)-OH

C6H5COOH

[γ-pga-Phe]

Q & A

Q. What are the standard protocols for synthesizing Fmoc-Phe(3,5-F2)-OH?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The fluorine atoms at the 3,5-positions of the phenylalanine side chain are introduced during the amino acid derivatization step, typically through electrophilic aromatic substitution or halogenation of precursor molecules. The Fmoc group protects the α-amino group during synthesis, enabling selective deprotection under basic conditions (e.g., 20% piperidine in DMF). Post-synthesis purification involves reversed-phase HPLC or flash chromatography to isolate the compound ≥95% purity .

Q. How should this compound be purified and characterized?

  • Purification : Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Monitor purity at 254 nm.
  • Characterization :
  • NMR (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification (expected [M+H]⁺: 424.42).
  • HPLC retention time comparison against reference standards .

Q. What safety precautions are required when handling this compound?

  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Use a fume hood to minimize inhalation of dust.
  • Store at 2–8°C in a desiccator to prevent hydrolysis.
  • Avoid contact with strong acids/bases, which may degrade the Fmoc group .

Q. How does the 3,5-difluoro substitution affect peptide stability?

The electron-withdrawing fluorine atoms enhance the thermal and enzymatic stability of peptides by reducing π-π interactions and steric hindrance. This substitution also increases hydrophobicity, improving membrane permeability in cell-penetrating peptides .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in SPPS?

  • Coupling reagents : Use HATU or PyBOP with DIPEA in DMF to activate the carboxyl group.
  • Monitoring : Perform Kaiser tests or monitor Fmoc deprotection UV absorbance (301 nm) to confirm reaction completion.
  • Double coupling : Apply a second round of activation for sterically hindered residues to achieve >99% coupling efficiency .

Q. What are the risks of racemization during synthesis, and how can they be mitigated?

Racemization occurs under basic conditions (e.g., prolonged exposure to piperidine). Mitigation strategies include:

  • Limiting deprotection time to 2–5 minutes.
  • Using low-temperature (0–4°C) conditions during coupling.
  • Adding additives like HOBt to suppress base-induced side reactions .

Q. How does this compound perform under microwave-assisted SPPS?

Microwave irradiation accelerates coupling but may degrade the Fmoc group if temperatures exceed 50°C. Optimize by:

  • Setting temperature to 45°C with 30-second microwave pulses.
  • Using DMSO as a co-solvent to enhance solubility and reduce aggregation .

Q. Can this compound be used in peptide-fluorophore conjugates?

Yes, the fluorine atoms enable ¹⁹F-NMR tracking of peptide dynamics. For fluorescent labeling:

  • Introduce a cysteine residue for maleimide-fluorophore conjugation.
  • Ensure fluorophore excitation/emission wavelengths do not overlap with Fmoc’s UV absorbance (260–300 nm) .

Q. What analytical methods resolve contradictions in reported solubility data?

Conflicting solubility data often arise from solvent purity or crystallinity differences. Standardize measurements by:

  • Preparing saturated solutions in DMSO, DMF, or acetonitrile at 25°C.
  • Quantifying solubility via gravimetric analysis or HPLC area normalization .

Q. How to design peptides with multiple this compound residues?

  • Stepwise coupling : Introduce fluorinated residues sequentially to avoid steric clashes.
  • Circular dichroism (CD) : Monitor conformational changes induced by fluorine’s electronegativity.
  • MD simulations : Predict how fluorine substitutions alter peptide folding and receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.